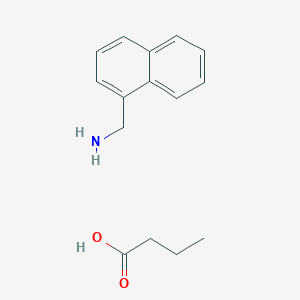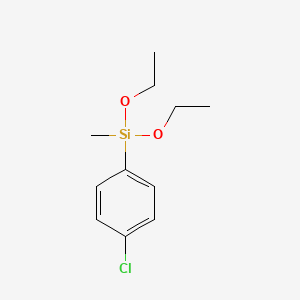
(4-Chlorophenyl)diethoxy(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Clorofenil)dietoxi(metil)silano es un compuesto organosilícico con la fórmula molecular C11H17ClO2Si. Se caracteriza por la presencia de un grupo 4-clorofenilo, dos grupos etoxi y un grupo metilo unido a un átomo de silicio. Este compuesto se utiliza en diversas aplicaciones químicas debido a sus propiedades únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4-Clorofenil)dietoxi(metil)silano típicamente implica la reacción de 4-clorofenilmagnesio bromuro con dietoxi(metil)clorosilano. La reacción se lleva a cabo en un disolvente anhidro, como tetrahidrofurano, bajo atmósfera inerte para evitar que la humedad interfiera con la reacción. El esquema general de la reacción es el siguiente:
4-Clorofenilmagnesio bromuro+Dietoxi(metil)clorosilano→(4-Clorofenil)dietoxi(metil)silano+Magnesio bromuro cloruro
Métodos de Producción Industrial
La producción industrial de (4-Clorofenil)dietoxi(metil)silano implica rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos adicionales como la purificación por destilación o recristalización para eliminar cualquier impureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-Clorofenil)dietoxi(metil)silano experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: Los grupos etoxi pueden hidrolizarse en presencia de agua o humedad, lo que lleva a la formación de silanoles y etanol.
Reacciones de Sustitución: El átomo de cloro en el anillo fenilo puede sustituirse con otros nucleófilos como aminas o tioles.
Oxidación: El grupo metilo unido al átomo de silicio puede oxidarse para formar silanoles o siloxanos.
Reactivos y Condiciones Comunes
Hidrólisis: Se utilizan comúnmente agua o ácidos diluidos.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en presencia de una base.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o los perácidos.
Productos Principales
Hidrólisis: Silanoles y etanol.
Sustitución: Derivados fenólicos sustituidos.
Oxidación: Silanoles o siloxanos.
Aplicaciones Científicas De Investigación
(4-Clorofenil)dietoxi(metil)silano tiene varias aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de otros compuestos organosilícicos.
Biología: Empleo en la modificación de biomoléculas para mejorar la estabilidad y la funcionalidad.
Medicina: Investigado para su posible uso en sistemas de administración de fármacos debido a su capacidad de formar enlaces de siloxano estables.
Industria: Utilizado en la producción de recubrimientos especiales, adhesivos y selladores.
Mecanismo De Acción
El mecanismo de acción de (4-Clorofenil)dietoxi(metil)silano implica su capacidad para formar enlaces de siloxano estables a través de reacciones de hidrólisis y condensación. El átomo de silicio puede interactuar con varios objetivos moleculares, lo que lleva a la formación de superficies estables y funcionalizadas. Las vías involucradas incluyen la hidrólisis de grupos etoxi y la posterior condensación para formar redes de siloxano.
Comparación Con Compuestos Similares
Compuestos Similares
- (4-Etilfenil)trimetilsilano
- Metilfenildiacetoxilsilano
- Trimetil(9-metil-9H-fluoren-9-il)silano
Singularidad
(4-Clorofenil)dietoxi(metil)silano es único debido a la presencia del grupo 4-clorofenilo, que imparte una reactividad y propiedades distintas en comparación con otros compuestos similares. La combinación de grupos etoxi y un grupo metilo unido al átomo de silicio también contribuye a su comportamiento químico único y sus aplicaciones.
Propiedades
Fórmula molecular |
C11H17ClO2Si |
|---|---|
Peso molecular |
244.79 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-diethoxy-methylsilane |
InChI |
InChI=1S/C11H17ClO2Si/c1-4-13-15(3,14-5-2)11-8-6-10(12)7-9-11/h6-9H,4-5H2,1-3H3 |
Clave InChI |
RXCDQSWQFCHSLG-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C1=CC=C(C=C1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


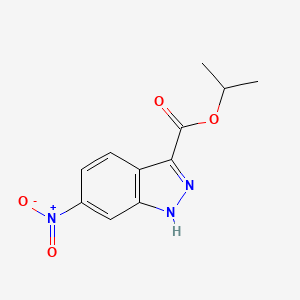

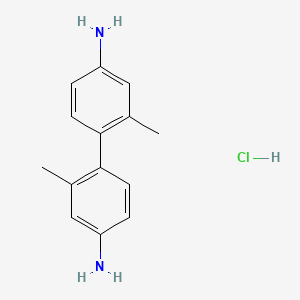
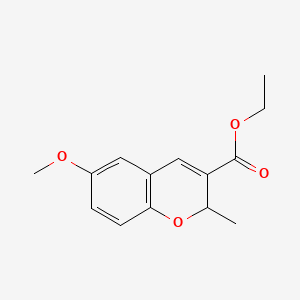
![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)

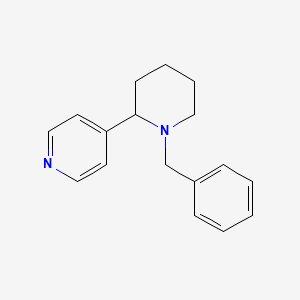
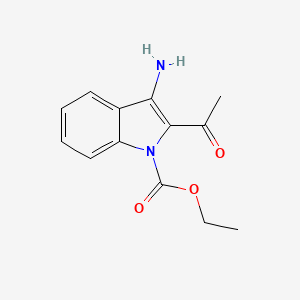


![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)


